1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946255-04-5
VCID: VC4277400
InChI: InChI=1S/C19H13ClF2N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-17-10-14(21)6-7-16(17)22/h1-10H,11H2,(H,23,25)
SMILES: C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F
Molecular Formula: C19H13ClF2N2O2
Molecular Weight: 374.77

1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946255-04-5

Cat. No.: VC4277400

Molecular Formula: C19H13ClF2N2O2

Molecular Weight: 374.77

* For research use only. Not for human or veterinary use.

1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 946255-04-5

Specification

CAS No. 946255-04-5
Molecular Formula C19H13ClF2N2O2
Molecular Weight 374.77
IUPAC Name 1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H13ClF2N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-17-10-14(21)6-7-16(17)22/h1-10H,11H2,(H,23,25)
Standard InChI Key VDXHCONQCKGQRH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-oxo-1,2-dihydropyridine backbone substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a carboxamide linker bonded to a 2,5-difluorophenyl ring. This arrangement creates a planar heterocyclic system with electron-withdrawing substituents (chloro and fluoro groups) that influence electronic distribution and intermolecular interactions .

IUPAC Name and Formula

  • IUPAC Name: 1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Molecular Formula: C19H13ClF2N2O2

  • Molecular Weight: 392.77 g/mol (calculated from isotopic composition)

Structural Features

  • Dihydropyridine Core: The non-aromatic 1,2-dihydropyridine ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyridines .

  • Halogen Substituents: The 3-chlorobenzyl and 2,5-difluorophenyl groups contribute to lipophilicity (ClogP ≈ 3.8) and potential halogen bonding interactions with biological targets .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related N-(halophenyl)-2-oxo-1,2-dihydropyridine carboxamides exhibit monoclinic crystal systems with P21/c space groups. Hydrogen bonding between the amide NH and pyridone oxygen typically stabilizes the solid-state structure .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Relevance
SolubilityLow aqueous solubility (<0.1 mg/mL)Inferred from
logP~3.5–4.2 (calculated)
Hydrogen Bond Donors2 (amide NH, pyridone NH)
Hydrogen Bond Acceptors4 (two carbonyl O, two F atoms)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis likely follows a multi-step protocol analogous to methods for related dihydropyridine carboxamides :

  • Formation of Dihydropyridine Core: Condensation of a β-keto ester (e.g., ethyl 3-oxobutanoate) with a substituted benzylamine under acidic conditions generates the 1,2-dihydropyridin-2-one scaffold.

  • Carboxamide Coupling: Reaction of the 3-carboxylic acid derivative with 2,5-difluoroaniline using coupling agents like HATU or EDCI .

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclocondensation steps.

  • Catalysts: p-Toluenesulfonic acid (for cyclization) .

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Structural Modifications

  • Chlorobenzyl Position: Substitution at the 3-position of the benzyl group (vs. 4-position in VC5314760) may alter steric interactions with target proteins.

  • Fluorine Pattern: 2,5-Difluorophenyl substitution (vs. 3,4-difluoro in PubChem CID 41782140 ) could modulate electron-withdrawing effects and metabolic stability.

Biological Activity and Mechanism

Putative Targets

Structural analogs exhibit activity against:

  • Microbial Targets: Antimicrobial effects via inhibition of DNA gyrase or β-ketoacyl-ACP synthase.

  • Neurological Receptors: CGRP receptor antagonism (patent EP2821407A1 ).

  • Enzymatic Systems: Interaction with cytochrome P450 isoforms inferred from fluorophenyl substituents .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC50 (Target)Relevance to Query Compound
VC53147608.3 µM (E. coli)Similar dihydropyridine scaffold
PubChem CID 1486016 12 nM (CGRP receptor)Fluorophenyl substitution pattern
PubChem CID 41782140 45% inhibition (CYP3A4)Metabolic stability implications

Pharmacokinetic Considerations

  • Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .

  • Bioavailability: Low solubility may limit oral absorption, necessitating prodrug strategies.

Computational and Experimental Validation

Molecular Docking Studies

Docking simulations using the CGRP receptor (PDB ID 3N7P) suggest:

  • Halogen Bonding: Chlorine and fluorine atoms interact with Thr122 and Gln134 residues .

  • Amide-Carbonyl Interactions: Stabilize binding via hydrogen bonds with Arg67 .

In Vitro Assays

While direct data are lacking, related compounds show:

  • Antifungal Activity: MIC = 16 µg/mL against Candida albicans.

  • Cytotoxicity: CC50 > 50 µM in HEK293 cells, indicating selectivity .

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Prodrug Development: Esterification of the carboxamide to enhance solubility.

  • Toxicology Profiling: AMES testing and hERG channel inhibition assays .

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